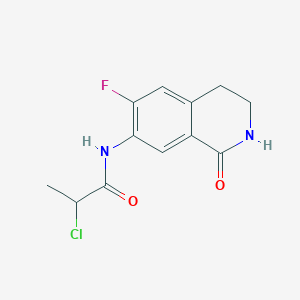

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole

Übersicht

Beschreibung

The compound 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole is a derivative of the pyrazole family, which is known for its diverse range of applications in pharmaceuticals, agrochemicals, and materials science. Pyrazoles are heterocyclic compounds characterized by a 5-membered ring containing two nitrogen atoms at adjacent positions. The specific substitution pattern of the compound , with a difluoroethyl group and a nitro group, suggests potential for unique physical, chemical, and energetic properties.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, they do provide insights into the synthesis of related nitropyrazole compounds. For instance, the synthesis of nitropyrazoles with a trinitromethyl moiety at the nitrogen atom of the heterocycle has been achieved through destructive nitration of 1-acetonylpyrazoles, resulting in high yields . This suggests that a similar synthetic approach could potentially be applied to the synthesis of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, with appropriate modifications to incorporate the difluoroethyl group.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction, as seen in the studies of various nitrobenzoyl-substituted pyrazoles . These studies provide detailed information on the geometry and electronic structure of the molecules. The presence of nitro groups in these compounds is associated with strong electron-withdrawing effects, which can significantly influence the electronic distribution within the molecule. The molecular geometry, vibrational frequencies, and nuclear magnetic resonance (NMR) chemical shift values are typically calculated using density functional theory (DFT) methods, which could also be applied to analyze the structure of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole.

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions due to their reactive functional groups. The nitro group, in particular, is a key functional group that can undergo reduction, coupling, and substitution reactions . The difluoroethyl group could also influence the reactivity of the molecule, potentially leading to unique reaction pathways. The energetic properties of nitropyrazoles, as demonstrated by the high calculated heats of formation and promising energetic performance, indicate that 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole may also exhibit significant reactivity, especially in the context of energetic materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The crystal packing, hydrogen bonding, and coordination geometries play a crucial role in determining the stability and solubility of these compounds . The presence of difluoroethyl and nitro groups is likely to affect the density, melting point, and sensitivity of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole. The vibrational spectroscopic studies and NMR analysis provide valuable information on the stability and electronic properties of the molecule, which can be correlated with its physical properties . Additionally, the impact sensitivity tests and thermal stability measurements conducted on similar energetic pyrazoles could offer insights into the safety and handling of this compound .

Wissenschaftliche Forschungsanwendungen

Experimental and Theoretical Investigations

- Experimental Techniques : The compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, a relative of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, has been characterized using IR, NMR, and X-ray diffraction methods, demonstrating the utility of these techniques in analyzing similar compounds (Evecen et al., 2016).

Herbicidal Applications

- Herbicidal Effects : Pyrazole nitrophenyl ethers, closely related to 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, have been identified as novel chemistries exerting herbicidal effects, particularly by inhibiting protoporphyrinogen IX oxidase (Clark, 1996).

Reactivity and Synthesis

- Synthesis and Reactivity : The synthesis and reactivity of 3,4,5-Trinitro-1H-pyrazole, a compound structurally similar to 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, have been explored, revealing insights into nucleophilic substitution reactions with this class of compounds (Dalinger et al., 2013).

Molecular Studies

- Molecular Structure Analysis : Detailed molecular structure analysis of compounds like 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole can provide insights into the structural characteristics of related pyrazole compounds (Yang & Li, 2008).

Fluorinated Pyrazoles

- Synthesis of Fluorinated Pyrazoles : Research on the synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles, which share a fluorinated characteristic with 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole, has been conducted, highlighting the diverse applications of fluorinated pyrazoles (Bouillon et al., 2001).

Guided C-H Activation

- Guided Transition-Metal-Catalyzed Arylation : The guided transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles, closely related to the compound of interest, provides a method for the functionalization of the pyrazole scaffold (Iaroshenko et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2,2-difluoroethyl)-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O2/c6-5(7)3-9-2-4(1-8-9)10(11)12/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQIIEPTRYGDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B3005624.png)

![N-(4-nitrophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3005626.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3005638.png)

![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B3005639.png)

![ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3005643.png)